2-oxo-2-phenylethyl 2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
2-oxo-2-phenylethyl 2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by its unique structure, which includes a phenylethyl group, a dichlorophenyl group, and a dioxoisoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-phenylethyl 2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-2-phenylethyl bromide with 2-(2,4-dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-phenylethyl 2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-oxo-2-phenylethyl 2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-oxo-2-phenylethyl 2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenylethyl 2-(2,4-dichlorophenyl)-4-quinolinecarboxylate
- 2-Oxo-2-(thiophen-2-yl)ethyl 4H-chromen-4-one
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
Uniqueness
Compared to similar compounds, 2-oxo-2-phenylethyl 2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to its specific structural features, such as the presence of both phenylethyl and dichlorophenyl groups. These structural elements contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C23H13Cl2NO5 |
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Molecular Weight |
454.3 g/mol |
IUPAC Name |
phenacyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C23H13Cl2NO5/c24-15-7-9-19(18(25)11-15)26-21(28)16-8-6-14(10-17(16)22(26)29)23(30)31-12-20(27)13-4-2-1-3-5-13/h1-11H,12H2 |
InChI Key |
GFJMQTGXHBOTFJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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